molecular formula C10H13NO2 B12872751 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 535170-14-0

5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B12872751
CAS No.: 535170-14-0
M. Wt: 179.22 g/mol
InChI Key: KZHLBAOKNYQDHW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,6,6-tetramethyl-4-oxopiperidine 1-oxyl with chlorine in aqueous sodium perchlorate, followed by ring contraction in the resulting 2,2,6,6-tetramethyl-1,4-dioxopiperidinium perchlorate in dilute perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the cyclopenta[c]pyrrole ring system.

Common Reagents and Conditions

Common reagents used in these reactions include chlorine for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine can lead to the formation of 5,5-dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide .

Scientific Research Applications

5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid functional group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

535170-14-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5,5-dimethyl-4,6-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-10(2)3-6-5-11-8(9(12)13)7(6)4-10/h5,11H,3-4H2,1-2H3,(H,12,13)

InChI Key

KZHLBAOKNYQDHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CNC(=C2C1)C(=O)O)C

Origin of Product

United States

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